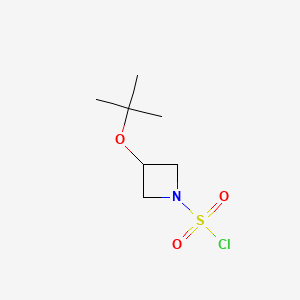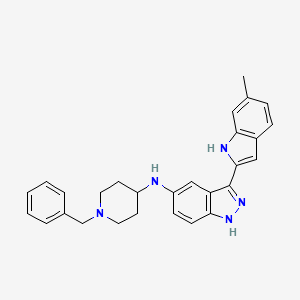
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate is a complex organic compound with a unique structure that combines a benzothiazole ring with an amino group, a cyclopropyloxy group, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the amino group and the cyclopropyloxy group. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate involves its interaction with specific molecular targets. The amino group and benzothiazole ring play crucial roles in binding to biological targets, potentially inhibiting enzymes or interacting with receptors. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the cyclopropyloxy and ester groups.
Methyl 2-amino-4-(methoxy)-6-benzothiazolecarboxylate: Similar structure but with a methoxy group instead of a cyclopropyloxy group.
Uniqueness
Methyl 2-amino-4-(cyclopropyloxy)-6-benzothiazolecarboxylate is unique due to the presence of the cyclopropyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H12N2O3S |
|---|---|
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
methyl 2-amino-4-cyclopropyloxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-16-11(15)6-4-8(17-7-2-3-7)10-9(5-6)18-12(13)14-10/h4-5,7H,2-3H2,1H3,(H2,13,14) |
Clave InChI |
NQQWIYTXQXWVQV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C2C(=C1)SC(=N2)N)OC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13930955.png)

![1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13930979.png)

![2-[4-[4-[4-[[(1S)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid](/img/structure/B13931008.png)
![5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)


![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)


